Pivopril

Description

Contextualization within Angiotensin-Converting Enzyme (ACE) Inhibitor Class and Related Cardiovascular Therapeutics

ACE inhibitors represent a cornerstone in the pharmacological treatment of various cardiovascular conditions, including hypertension and heart failure. ontosight.ainih.govwikipedia.org Their primary mechanism involves inhibiting the activity of ACE, an enzyme crucial for converting angiotensin I into the potent vasoconstrictor angiotensin II. nih.govontosight.aiwikipedia.org By blocking this conversion, ACE inhibitors lead to vasodilation, reduced aldosterone (B195564) secretion, decreased sodium and water retention, and ultimately, lower blood pressure and reduced cardiac workload. nih.govontosight.ai Pivopril functions through this established mechanism, positioning it within the broader therapeutic landscape of RAAS inhibitors used for cardiovascular diseases. ontosight.aipatsnap.com

Historical Perspectives on the Discovery and Development of ACE Inhibitors Relevant to this compound

The history of ACE inhibitors is rooted in the study of venom from the Brazilian pit viper Bothrops jararaca, which contained peptides that inhibited bradykinin (B550075) degradation and blocked the effects of angiotensin I. wikipedia.orglgcstandards.compharmaceutical-journal.com This research established the physiological importance of ACE in blood pressure regulation and spurred efforts to develop orally active synthetic inhibitors. wikipedia.orglgcstandards.com Captopril, a sulfhydryl-containing compound, emerged as the first orally active synthetic ACE inhibitor approved for clinical use in the early 1980s. nih.govlgcstandards.compharmaceutical-journal.com

The development of ACE inhibitors has since evolved, exploring various structural classes to improve potency, duration of action, and pharmacokinetic profiles. This compound, with its distinct hindered sulfur group, represents an example of the continued investigation into different chemical scaffolds within the ACE inhibitor class following the pioneering work on compounds like Captopril. targetmol.commedchemexpress.com Its development was initially associated with Revlon Group Holdings LLC. patsnap.com

Significance of Investigating this compound for Current and Future Therapeutic Strategies

The investigation of compounds like this compound is significant for several reasons. Firstly, it contributes to a deeper understanding of the structure-activity relationships within the ACE inhibitor class, particularly concerning the role of specific chemical moieties like the hindered sulfur group in enzyme binding and inhibition. targetmol.commedchemexpress.com Secondly, preclinical studies comparing this compound to established agents like Captopril provide valuable data on relative potency and efficacy in relevant animal models. chemicalbook.commedchemexpress.comncats.io While the current development status of this compound is listed as "Pending" patsnap.com and some sources indicate its primary use in research targetmol.commedchemexpress.com, findings from its investigation can inform the design and development of future ACE inhibitors or combination therapies. Research into ACE inhibitors continues to explore their potential in various conditions beyond hypertension and heart failure, including diabetic nephropathy and potentially even in certain cancer contexts, although the latter requires further investigation. ontosight.ainih.govpatsnap.com

Detailed Research Findings

Preclinical studies have provided insights into the pharmacological activity of this compound, particularly in comparison to Captopril.

In conscious normotensive rats, oral administration of this compound demonstrated a dose-related antagonism of angiotensin I (AngI)-induced pressor effects. The effective dose 50% (ED50) for this effect was found to be 0.1 mg/kg, comparable to that of Captopril. chemicalbook.commedchemexpress.com

Similarly, in conscious normotensive dogs, incremental oral doses of this compound produced a dose-related antagonism of AngI pressor effects. The ED50 in dogs was 0.17 mg/kg for this compound, compared to 0.06 mg/kg for Captopril. chemicalbook.commedchemexpress.com At equieffective doses in these models, both compounds exhibited similar durations of action. chemicalbook.commedchemexpress.com

The mechanism underlying these effects involves the hydrolysis of this compound to its active free sulfhydryl metabolite, which competitively inhibits ACE. nih.gov This inhibition prevents the formation of angiotensin II, reducing its vasoconstrictive effects and decreasing aldosterone secretion, thereby contributing to the observed reductions in blood pressure. nih.govontosight.ai

Data from preclinical studies comparing this compound and Captopril are summarized in the table below:

| Compound | Species | Model | Endpoint | ED50 (mg/kg, p.o.) | Duration of Action (Equieffective Doses) |

| This compound | Rat (normotensive) | AngI-induced pressor effects | Antagonism of pressor effect | 0.1 | Similar to Captopril |

| Captopril | Rat (normotensive) | AngI-induced pressor effects | Antagonism of pressor effect | 0.1 | Similar to this compound |

| This compound | Dog (normotensive) | AngI-induced pressor effects | Antagonism of pressor effect | 0.17 | Similar to Captopril |

| Captopril | Dog (normotensive) | AngI-induced pressor effects | Antagonism of pressor effect | 0.06 | Similar to this compound |

| This compound | Rat (SHR, Na-deficient) | Mean arterial pressure reduction | Antihypertensive activity | - | Similar to Captopril |

| Captopril | Rat (SHR, Na-deficient) | Mean arterial pressure reduction | Antihypertensive activity | - | Similar to this compound |

| This compound | Rat (SHR, Na-replete) | Mean arterial pressure reduction (5 days) | Antihypertensive activity (more effective) | - | - |

| Captopril | Rat (SHR, Na-replete) | Mean arterial pressure reduction (5 days) | Antihypertensive activity | - | - |

Note: ED50 values were specifically reported for the antagonism of AngI pressor effects. The table includes observations on antihypertensive activity in SHR models. chemicalbook.commedchemexpress.com

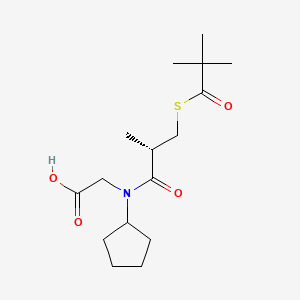

Structure

3D Structure

Properties

IUPAC Name |

2-[cyclopentyl-[(2S)-3-(2,2-dimethylpropanoylsulfanyl)-2-methylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4S/c1-11(10-22-15(21)16(2,3)4)14(20)17(9-13(18)19)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKXJJYSKUIIEN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319138 | |

| Record name | Pivopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81045-50-3 | |

| Record name | Pivopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81045-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivopril [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081045503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIVOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V6I5962EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pivopril Drug Discovery and Lead Optimization

Target Identification and Validation in Pivopril Discovery

The primary target identified for this compound is the angiotensin-converting enzyme (ACE). ontosight.aincats.io ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in regulating blood pressure and fluid balance. ontosight.ai The rationale for targeting ACE in the context of cardiovascular diseases, such as hypertension and heart failure, is well-established due to the enzyme's role in producing the vasoconstrictive peptide angiotensin II. ontosight.ai

Enzyme Inhibition as a Primary Target Strategy

The core strategy in the discovery of this compound centered on its ability to inhibit ACE. ontosight.aincats.io As a sulfhydryl-containing compound, similar in some aspects to Captopril, this compound functions as a competitive inhibitor of ACE. ncats.ionih.gov Upon hydrolysis, the active metabolite of this compound binds to and inhibits ACE, thereby preventing the formation of angiotensin II. ncats.ionih.gov This inhibition directly impacts the RAAS pathway, leading to reduced vasoconstriction and decreased aldosterone (B195564) secretion, ultimately contributing to its antihypertensive effect. ontosight.ainih.gov Research has compared the ACE inhibitory activity of this compound to that of Captopril in animal models. medchemexpress.comncats.io

Detailed research findings on enzyme inhibition include studies in conscious normotensive rats and dogs, where oral administration of this compound produced a dose-related antagonism of angiotensin I-induced pressor effects. medchemexpress.comncats.io The ED50 for this compound in normotensive rats was reported as 0.1 mg/kg, comparable to that of Captopril. medchemexpress.comncats.io In normotensive dogs, the ED50 for this compound was 0.17 mg/kg, compared to 0.06 mg/kg for Captopril. medchemexpress.com These findings indicate that this compound is a potent ACE inhibitor with effects comparable to Captopril in these models. medchemexpress.comncats.io

Exploration of Off-Target Interactions and Selectivity Profiling

While the primary focus for this compound is ACE inhibition, the exploration of off-target interactions and selectivity profiling is a standard component of drug discovery to understand a compound's full pharmacological profile and potential for unintended effects. Although specific detailed data on extensive off-target profiling for this compound were not prominently found in the provided search results, the general principle of selectivity profiling in drug discovery involves evaluating a compound's activity against a range of targets other than the primary one. This helps to identify potential liabilities or additional beneficial activities. nih.gov The development of ACE inhibitors, in general, involves understanding their interaction not only with ACE but also with other enzymes that might share structural similarities or be involved in related physiological pathways.

Computational Approaches in this compound Design and Optimization

Computational approaches play an increasingly vital role in modern drug discovery and optimization by accelerating the identification and refinement of potential drug candidates. researchgate.netfrontiersin.orgwiley.comnih.gov These methods leverage computational power to model molecular interactions, predict properties, and screen large databases of compounds. researchgate.netwiley.com

Structure-Based Drug Design Methodologies for this compound Analogues

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the biological target to design and optimize ligands that bind with high affinity and specificity. gardp.orgdrugdiscoverynews.comresearchgate.netmdpi.com For ACE inhibitors like this compound, this approach would involve using the known crystal structure of ACE to understand the binding site characteristics and design compounds that can effectively interact with key residues in the active site. gardp.orgdrugdiscoverynews.comresearchgate.net While specific details of SBDD applied directly to the initial design of this compound were not extensively detailed in the search results, the principle involves techniques such as molecular docking to predict how a compound might fit into the enzyme's active site and scoring functions to estimate binding affinity. gardp.orgdrugdiscoverynews.com This information can then guide the synthesis of modified compounds (analogues) with improved binding characteristics. The literature mentions structure-activity relationships being discussed for a series of (acylthio)alkanoyl]glycine derivatives, to which this compound belongs, suggesting that structural considerations guided the development of these compounds. researchgate.netdrugbank.com

Ligand-Based Drug Design Approaches in this compound Series

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is not available or not used directly. biosolveit.degardp.orgnih.govnih.gov This approach relies on the knowledge of existing active ligands to infer the structural and chemical features required for activity. biosolveit.degardp.orgnih.govnih.gov Techniques such as QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling are central to LBDD. nih.govnih.govscialert.net QSAR aims to build predictive models correlating chemical structure with biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. nih.govscialert.net Pharmacophore models represent the essential features and their spatial arrangement that a molecule must possess to interact with a target. nih.govnih.gov Research on N-substituted (mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivatives, including this compound, has utilized 2D QSAR approaches to explore the relationship between structure and ACE inhibitory activity. scialert.net This suggests that LBDD methods were applied to understand and optimize the activity within this series of compounds. scialert.net

Application of Virtual Screening Techniques for this compound Derivatives

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates. medchemexpress.comresearchgate.netwiley.commdpi.com In the context of drug discovery for ACE inhibitors like this compound, virtual screening could be applied to identify novel chemical scaffolds or analogues with predicted activity. medchemexpress.comwiley.comresearchgate.net VS can be either structure-based (docking compounds into the target's active site) or ligand-based (searching for compounds similar to known active ligands). gardp.orgbiosolveit.demdpi.com The application of virtual screening techniques can significantly speed up the initial hit identification phase of drug discovery. researchgate.netfrontiersin.orgnih.gov While specific instances of large-scale virtual screening efforts leading directly to the discovery of this compound were not detailed, the use of computational screening based on derived structural requirements for ACE inhibition has been explored for identifying potential lead ACE inhibitors from databases. patsnap.com

Example Data Table (Illustrative - based on search findings comparing this compound and Captopril):

| Compound | Target Enzyme | In Vivo AngI Antagonism ED50 (Rats, p.o.) | In Vivo AngI Antagonism ED50 (Dogs, p.o.) |

| This compound | Angiotensin-Converting Enzyme (ACE) | 0.1 mg/kg medchemexpress.comncats.io | 0.17 mg/kg medchemexpress.com |

| Captopril | Angiotensin-Converting Enzyme (ACE) | 0.1 mg/kg medchemexpress.comncats.io | 0.06 mg/kg medchemexpress.com |

Preclinical Pharmacological Evaluation of Pivopril

In Vitro Mechanistic Studies of Pivopril

In vitro studies are crucial for understanding the fundamental interactions of a compound with biological targets and cellular processes before in vivo testing. For this compound, these studies have aimed to elucidate its inhibitory effects on ACE and its influence on cellular functions.

Enzyme Kinetics and Binding Assays with Recombinant Targets

This compound functions as an inhibitor of angiotensin-converting enzyme (ACE). Upon hydrolysis, this compound's free sulfhydryl (SH) metabolite competitively binds to and inhibits ACE. This interaction blocks the enzymatic conversion of angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov While detailed enzyme kinetic parameters (like Ki or IC50 values directly from recombinant enzyme assays) for this compound were not explicitly detailed in the provided search results, its classification and mechanism as a competitive ACE inhibitor binding via a hindered sulfur group are established. nih.govmedchemexpress.comglpbio.com The antagonism of angiotensin I-induced pressor effects observed in in vivo studies (discussed in Section 3.2.1) is a direct consequence of this ACE inhibition.

Cellular Assays for Receptor Activation and Signaling Pathway Modulation

As an ACE inhibitor, this compound's primary mechanism involves modulating the renin-angiotensin-aldosterone system (RAAS) by reducing the production of angiotensin II. Angiotensin II mediates its effects through binding to angiotensin II receptors (mainly AT1 receptors), triggering various downstream signaling pathways, including those involved in vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation. cochranelibrary.com By inhibiting ACE, this compound indirectly modulates these pathways by decreasing the ligand available for receptor activation.

Beyond its established role in the RAAS, this compound has also been investigated for other potential cellular effects. For instance, studies in breast cancer cells indicated that this compound treatment promoted the capacity of cisplatin (B142131) (cDDP) to reduce cell proliferation. The combination of this compound and cDDP significantly induced apoptosis and inhibited vascular endothelial growth factor (VEGF) expression, which is linked to angiogenesis. patsnap.com Furthermore, this combination reduced cell migration and invasion in breast cancer cells. patsnap.com These findings suggest that this compound can influence cellular signaling pathways related to proliferation, apoptosis, angiogenesis, migration, and invasion, although the specific molecular targets and pathways modulated in this context require further detailed investigation beyond its ACE inhibitory activity. Cellular assays such as those assessing cell proliferation, viability, and apoptosis are standard methods for evaluating the impact of compounds on cellular physiology. abpbio.com

Assessment of this compound's Impact on Cellular Physiology and Homeostasis

This compound's action as an ACE inhibitor contributes to maintaining physiological balance, particularly within the cardiovascular system, by influencing blood pressure regulation. medchemexpress.comglpbio.com At the cellular level, maintaining homeostasis is critical for cell survival and proper function. wisdomlib.org ACE inhibitors, by reducing angiotensin II levels, can impact cellular processes that are influenced by this peptide, potentially affecting cellular growth, proliferation, and extracellular matrix production, which are relevant in conditions like hypertension and fibrosis. nih.gov While the search results mention this compound in the context of cellular homeostasis, detailed studies specifically assessing this compound's direct impact on various aspects of cellular homeostasis (beyond the indirect effects of ACE inhibition on processes influenced by Angiotensin II) were not extensively provided. wisdomlib.orggoogleapis.comgoogle.com

Studies on Molecular Interactions within Cellular Systems

The primary molecular interaction of this compound within cellular systems, following its hydrolysis, is the competitive binding of its free SH metabolite to the active site of the ACE enzyme. nih.gov This binding event is central to its mechanism of action as an ACE inhibitor. ACE is a carboxypeptidase that cleaves the C-terminal dipeptide from angiotensin I, as well as from other substrates like bradykinin (B550075). targetmol.com The interaction of ACE inhibitors with the enzyme's active site, often involving coordination with a zinc ion, is a well-characterized molecular mechanism.

In the context of its potential as a chemosensitizer in breast cancer, this compound's molecular interactions leading to reduced proliferation, induced apoptosis, and inhibited angiogenesis, migration, and invasion would involve interactions with other cellular components and pathways. patsnap.com However, the specific molecular targets or detailed interaction mechanisms underlying these effects, beyond its ACE inhibition, were not elaborated upon in the search results. Understanding these interactions often involves techniques that probe protein-ligand binding, enzyme activity modulation, and the activation or inhibition of signaling molecules within the complex cellular environment. glpbio.comnih.govyoutube.comnih.gov

In Vivo Pharmacological Profiling of this compound in Animal Models

In vivo studies are essential for evaluating the pharmacological effects of a compound in a living organism, assessing its efficacy and potency in relevant disease models.

Evaluation of this compound in Cardiovascular Disease Models

This compound has been profiled in animal models to assess its efficacy as an antihypertensive agent, a key application for ACE inhibitors. Studies in conscious normotensive rats demonstrated that oral administration of this compound produced a dose-related antagonism of angiotensin I-induced pressor effects. The ED50 for this effect was reported to be 0.1 mg/kg, comparable to that of Captopril. medchemexpress.comglpbio.com

In conscious normotensive dogs, incremental oral doses of this compound also produced a dose-related antagonism of angiotensin I pressor effects, with an ED50 of 0.17 mg/kg. medchemexpress.comglpbio.com At equieffective doses, this compound and Captopril exhibited similar durations of action in these models. medchemexpress.comglpbio.com

Beyond hypertension, ACE inhibitors are also relevant in other cardiovascular contexts, including cardiac fibrosis and hypertensive heart disease, where angiotensin II plays a role in fibrotic remodeling. nih.gov Animal models of cardiovascular diseases, such as those involving induced hypertension or cardiac injury, are widely used to study the effects of therapeutic agents. nih.govmdpi.com While the provided snippets primarily focus on the antihypertensive effects of this compound, its classification as an ACE inhibitor suggests potential relevance in these broader cardiovascular disease models, consistent with the known therapeutic applications of this drug class. nih.govscispace.comresearchgate.net

Animal Model Data: Antagonism of Angiotensin I Pressor Effects

| Animal Model | Route of Administration | Effect Measured | ED50 (this compound) | ED50 (Captopril) |

| Conscious Normotensive Rats | Oral | Angiotensin I Pressor Antagonism | 0.1 mg/kg | 0.1 mg/kg |

| Conscious Normotensive Dogs | Oral | Angiotensin I Pressor Antagonism | 0.17 mg/kg | 0.06 mg/kg |

Source: Based on data from Wolf PS, et al. Fed Proc. 1984. medchemexpress.comglpbio.com

Preclinical Pharmacokinetic and Pharmacodynamic Studies of this compound

Dose-Response Relationships and Efficacy Margins for this compound in Animal Models

Evaluation of dose-response relationships in animal models is a critical step in preclinical pharmacology to determine the range of doses that elicit a therapeutic effect and to understand the relationship between dose and the magnitude of the response. These studies aim to identify the minimum effective dose (MED) and characterize the shape of the dose-response curve. altasciences.com Efficacy margins, which represent the difference between doses causing therapeutic effects and those causing adverse effects, are also assessed to estimate the therapeutic index and potential safety window. altasciences.comreprocell.com

Specific detailed research findings and data tables regarding the dose-response relationships and efficacy margins for this compound in animal models were not available in the conducted search.

Preclinical Safety Pharmacology of this compound

Preclinical safety pharmacology studies are designed to identify potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure. europa.eu The core battery of safety pharmacology studies typically focuses on the cardiovascular, respiratory, and central nervous systems, as these are considered vital organ systems. europa.eupharmaron.comiitri.orgerbc-group.com Supplemental studies may investigate effects on other systems, such as the gastrointestinal or renal systems, when warranted. europa.eupharmaron.com These studies are crucial for predicting potential risks in humans and are often conducted in compliance with GLP standards. europa.eupharmaron.comerbc-group.com

Specific detailed research findings and data tables from preclinical safety pharmacology studies of this compound were not available in the conducted search.

Cardiovascular Safety Assessment of this compound

Cardiovascular safety assessment is a key component of preclinical safety pharmacology. reprocell.comeuropa.eupharmaron.comiitri.orgnih.gov Studies typically evaluate the effects of a test substance on heart rate, blood pressure, electrocardiographic parameters (such as PR, QRS, QT, and QTc intervals), and sometimes more complex hemodynamic parameters like cardiac output and ventricular contractility. europa.euiitri.orgnih.gov In vitro assays, such as hERG channel inhibition studies, are also commonly used to assess the potential for QT interval prolongation. pharmaron.comiitri.org In vivo studies often utilize conscious animals with implanted telemetry devices for continuous monitoring of cardiovascular parameters. iitri.org

Specific detailed research findings and data tables from cardiovascular safety assessment studies of this compound in animal models were not available in the conducted search.

Central Nervous System Safety Profiling

Assessment of potential effects on the central nervous system (CNS) is another essential part of the safety pharmacology core battery. europa.eupharmaron.comiitri.orgcreative-biolabs.comnih.govsygnaturediscovery.com Preclinical CNS safety profiling typically involves evaluating changes in gross behavior, motor activity, coordination, and sensory/motor reflex responses in animal models. europa.euiitri.orgcreative-biolabs.comnih.govsygnaturediscovery.com Functional observation batteries (FOB) or modified Irwin screens are commonly employed for these assessments. europa.eupharmaron.comiitri.org Studies may also investigate potential proconvulsant activity or effects on interaction with hypnotics. nih.govsygnaturediscovery.com

Specific detailed research findings and data tables from central nervous system safety profiling studies of this compound in animal models were not available in the conducted search.

Respiratory System Safety Evaluation

Evaluation of the respiratory system is included in the safety pharmacology core battery to identify potential adverse effects on respiratory function. europa.eupharmaron.comiitri.orgscireq.com Studies typically measure parameters such as respiratory rate, tidal volume, and minute volume in conscious animals, often using techniques like plethysmography. europa.euiitri.orgscireq.com More detailed assessments of airway resistance and compliance may also be conducted. europa.euscireq.com It is important to differentiate direct effects on the respiratory system from indirect effects mediated by the cardiovascular or central nervous systems. scireq.com

Specific detailed research findings and data tables from respiratory system safety evaluation studies of this compound in animal models were not available in the conducted search.

Gastrointestinal System Safety Studies

While not always part of the core battery, gastrointestinal (GI) system safety studies are often conducted as supplemental assessments, particularly if there are concerns based on the compound's mechanism of action or findings from other studies. europa.eupharmaron.comslideshare.netnih.gov These studies can assess various aspects of GI function, including gastric secretion, gastrointestinal motility, gastric emptying, and potential for gastrointestinal injury. europa.euslideshare.netnih.gov In vitro and in vivo models are utilized, with techniques ranging from isolated tissue baths to in vivo measurements of transit time or gastric pH. europa.euslideshare.netnih.gov

Specific detailed research findings and data tables from gastrointestinal system safety studies of this compound in animal models were not available in the conducted search.

Clinical Pharmacology Research on Pivopril

Early Phase Clinical Investigations and Translational Research for Pivopril

Early phase clinical investigations and translational research for this compound focus on bridging the gap between basic scientific discoveries and clinical application. This involves identifying and validating biomarkers, exploring the influence of genetic factors, and utilizing modeling and simulation techniques to inform clinical development. allucent.comprecisionformedicine.com

Translational Biomarker Identification and Validation for this compound Response

Translational research for this compound includes the identification and validation of biomarkers that can predict or monitor treatment response. Biomarkers are measurable indicators that can provide insights into the biological effects of a drug and help tailor treatments to individual patients. precisionformedicine.cominderocro.com While specific biomarkers for this compound response were not detailed in the search results, the broader field of translational research in cardiovascular and other relevant areas where ACE inhibitors are used involves identifying biomarkers such as proteins, genes, or metabolites that correlate with disease progression or treatment outcomes. nih.govliverstrasbourg.orgnih.gov The validation of these biomarkers is essential to ensure their reliability and utility in clinical settings. precisionformedicine.com

Pharmacogenomic Research in Predicting this compound Variability and Response

Pharmacogenomic research investigates how an individual's genetic makeup influences their response to drugs, including this compound. mdpi.combps.ac.uknabsys.comlibretexts.org Genetic variations can affect drug metabolism, transport, and target interaction, leading to variability in efficacy and potential side effects. mdpi.combps.ac.uknabsys.com Studies in pharmacogenomics aim to identify genetic variants that may predict how a patient will respond to this compound, allowing for a more personalized approach to therapy. mdpi.combps.ac.uklibretexts.org While specific pharmacogenomic studies on this compound were not prominently featured in the search results, research on other ACE inhibitors and cardiovascular drugs has shown that genetic polymorphisms can significantly impact drug response. nih.gov

Modeling and Simulation in Clinical Pharmacology of this compound

Modeling and simulation are valuable tools in the clinical pharmacology of this compound, allowing researchers to integrate existing data and predict drug behavior in virtual patient populations. youtube.comallucent.comabpi.org.uksimulations-plus.com These techniques can help in designing more efficient clinical trials, predicting outcomes, and understanding factors contributing to variability in drug exposure and response. youtube.comallucent.comsimulations-plus.com Physiologically based pharmacokinetic (PBPK) models, for instance, can simulate how the body absorbs, distributes, metabolizes, and excretes this compound based on its physicochemical properties and biological knowledge. abpi.org.uk Clinical trial simulations can evaluate different study designs and their potential impact on trial outcomes. allucent.comsimulations-plus.com

Advanced Clinical Study Designs for this compound Research

Advanced clinical study designs can enhance the efficiency and effectiveness of this compound research. These designs, such as adaptive trials and studies utilizing real-world evidence, provide greater flexibility and generate data that are highly relevant to clinical practice. ppd.comefpia.eueupati.eu

Adaptive Trial Designs for this compound Efficacy and Safety

Adaptive trial designs offer flexibility by allowing modifications to the study based on accumulating data while maintaining the trial's validity and integrity. ppd.comefpia.eueupati.eu These designs can lead to faster decision-making, more efficient allocation of subjects, and a better understanding of a drug's effects. ppd.comnih.gov For this compound research, adaptive designs could involve adjusting sample size, treatment arms, or endpoints based on interim analyses of efficacy or other relevant markers. ppd.comeupati.eunih.gov This approach can be particularly useful in identifying optimal patient populations or treatment strategies for this compound.

Real-World Evidence Generation for this compound Clinical Utility

Real-world evidence (RWE) is derived from the analysis of data collected in routine healthcare settings, such as electronic health records and patient registries. ppd.comcda-amc.cafda.govnih.gov Generating RWE for this compound can provide valuable insights into its clinical utility, effectiveness, and safety in a broader and more diverse patient population than typically included in traditional clinical trials. ppd.comcda-amc.cafda.govefpia.eu This type of data can complement findings from controlled studies and inform healthcare decisions, including treatment optimization and understanding the drug's performance in everyday clinical practice. ppd.comcda-amc.caefpia.eu

Patient-Centric Approaches in this compound Clinical Research

Patient-centric approaches in clinical research prioritize the needs, preferences, and experiences of patients throughout the study lifecycle dovepress.comsynlab-sd.comgoogleapis.com. This involves engaging patients in the design and conduct of trials to reduce participant burden and improve recruitment and retention dovepress.comsynlab-sd.com. Incorporating patient feedback and utilizing patient-reported outcomes (PROs) are key aspects, providing valuable insights into how a treatment impacts a patient's quality of life and symptoms from their perspective nih.govtransceleratebiopharmainc.comppd.comfriendsofcancerresearch.orgnih.govyoutube.comnih.govspirit-statement.orgfda.govduke.edu. While the importance of patient-centricity in clinical trials is widely recognized across drug development nih.govdovepress.comsynlab-sd.comgoogleapis.comtransceleratebiopharmainc.comppd.comnih.govyoutube.comnih.govspirit-statement.orgfda.govduke.edunih.gov, specific detailed information or published research findings on the application of patient-centric approaches specifically within the clinical research of this compound were not found in the consulted literature.

Investigation of this compound in Specific Patient Populations

Investigating the pharmacology of a drug in specific patient populations is a crucial part of clinical research to understand how factors such as age, disease states, and organ function can influence its pharmacokinetics and pharmacodynamics ppd.comyoutube.commdpi.comdrugs.comlongdom.orgmims.comdrugs.comrosemontpharma.comnih.govusp.brfda.govucl.ac.bemedbroadcast.comnih.govnih.govgoogleapis.comnih.govprescribingpractice.com. This information is vital for determining appropriate dosing and ensuring the safe and effective use of the medication in diverse groups of patients.

Pharmacology of this compound in Special Populations (e.g., Elderly, Renally Impaired)

Age and impaired organ function, particularly renal function, can significantly alter the pharmacokinetics of drugs europa.eunih.govppd.comyoutube.comrosemontpharma.comnih.govusp.brfda.govucl.ac.bemedbroadcast.comnih.govnih.govgoogleapis.comnih.govprescribingpractice.comsunnybrook.ca. The kidneys play a major role in the excretion of many drugs and their metabolites nih.govfda.govucl.ac.be. In elderly patients, age-related physiological changes can affect drug absorption, distribution, metabolism, and excretion youtube.comrosemontpharma.comusp.brprescribingpractice.com. Similarly, renal impairment can lead to decreased renal clearance and potential accumulation of a drug or its active metabolites europa.euppd.comnih.govfda.govucl.ac.benih.govnih.gov. Studies in these special populations are necessary to assess potential alterations in drug exposure and response. While the impact of age and renal impairment on the pharmacology of drugs, including ACE inhibitors like perindopril (B612348) and other compounds like tebipenem (B1682724) pivoxil hydrobromide, has been studied nih.govnih.govnih.gov, specific detailed pharmacokinetic or pharmacodynamic data from studies evaluating this compound specifically in elderly or renally impaired patient populations were not found in the consulted literature.

Impact of Intrinsic and Extrinsic Factors on this compound Pharmacology

Drug pharmacology can be influenced by a variety of intrinsic and extrinsic factors dovepress.comsynlab-sd.comyoutube.comnih.govmdpi.comdrugs.comlongdom.orgmims.comdrugs.comrosemontpharma.comusp.brmedbroadcast.comprescribingpractice.commdpi.comsimulations-plus.comfrontiersin.orgresearchgate.net. Intrinsic factors are inherent to the individual, including age, sex, genetics, race, body weight, organ function (hepatic and renal), and the presence of co-morbidities synlab-sd.comyoutube.commdpi.comdrugs.comlongdom.orgmims.comdrugs.comrosemontpharma.comusp.brprescribingpractice.comfrontiersin.org. Genetic polymorphisms in drug-metabolizing enzymes, such as cytochrome P450 enzymes, can lead to inter-individual variability in drug metabolism and response synlab-sd.comfrontiersin.orglongdom.orgscielo.br. Extrinsic factors are external influences, such as concomitant medications (drug-drug interactions), food, smoking habits, and environmental exposures dovepress.comnih.govmdpi.comdrugs.comlongdom.orgmims.comdrugs.comrosemontpharma.commedbroadcast.commdpi.comsimulations-plus.comresearchgate.net. Drug-drug interactions can occur when the co-administration of multiple medications alters the absorption, distribution, metabolism, or excretion of one or both drugs drugs.commims.comdrugs.comfrontiersin.org. Food can also impact the absorption and bioavailability of orally administered drugs dovepress.comnih.govmdpi.comlongdom.orgsimulations-plus.com. While the influence of these intrinsic and extrinsic factors on drug pharmacology is well-established for many compounds, including other ACE inhibitors drugs.comdrugs.com, specific detailed research findings or data on the impact of particular intrinsic or extrinsic factors specifically on the pharmacology of this compound were not found in the consulted literature.

Advanced Research Methodologies Applied to Pivopril

Omics Technologies in Pivopril Research

Omics technologies, such as proteomics, metabolomics, and transcriptomics, enable the large-scale analysis of biological molecules within a system. These approaches provide comprehensive snapshots of cellular states and can reveal how biological systems respond to interventions like drug treatment. nih.govnih.gov The integration of data from different omics layers can offer a more holistic view of biological processes. nih.gov

Proteomics for Target Engagement and Pathway Analysis

Proteomics involves the large-scale study of proteins, including their identification, quantification, structure, modifications, interactions, and functions. inotiv.com In drug research, proteomic techniques can be used for target identification by comparing protein profiles in different states (e.g., diseased vs. healthy) to pinpoint proteins involved in disease processes that could serve as drug targets. inotiv.com Proteomics also plays a crucial role in assessing target engagement, which refers to the binding of a drug to its intended molecular target. nih.govbiorxiv.org Quantitative proteomics can measure changes in protein expression levels and post-translational modifications in response to drug treatment, providing insights into the drug's mechanism of action and affected signaling pathways. inotiv.comevotec.comnih.gov Pathway analysis of differentially expressed proteins can reveal the biological processes and networks influenced by a drug. nih.gov

Specific proteomic studies focused on elucidating the target engagement or conducting pathway analysis for this compound were not found in the provided information.

Metabolomics for Understanding this compound-Induced Metabolic Changes

Metabolomics is the comprehensive study of small molecule metabolites within a biological system. uu.nl It provides a direct readout of the biochemical state of cells or tissues and can capture the downstream effects of drug activity. uu.nlnih.gov Metabolomics can be used to identify metabolic changes induced by a drug, understand its metabolic mode of action, and potentially reveal insights into adverse drug effects or resistance mechanisms. uu.nl By analyzing the metabolite profile, researchers can identify affected metabolic pathways and understand how a drug perturbs cellular metabolism. uu.nlnih.gov

There were no specific metabolomic studies identified that detail the metabolic changes induced by this compound treatment.

Transcriptomics and Gene Expression Profiling in Response to this compound

Transcriptomics involves the study of the complete set of RNA transcripts produced by a genome at a specific time. wikipedia.org Gene expression profiling, a key application of transcriptomics, measures the activity of thousands of genes simultaneously to create a global picture of cellular function and understand how cells react to particular treatments. wikipedia.orgfrontiersin.org By comparing gene expression levels under different conditions (e.g., before and after drug treatment), researchers can identify differentially expressed genes and pathways affected by the drug. frontiersin.orgmdpi.com High-throughput transcriptomics technologies like RNA-Seq and microarrays are widely used for this purpose. frontiersin.orgnih.gov

Specific transcriptomic studies or gene expression profiling analyses investigating the cellular response to this compound were not found in the provided information.

Systems Pharmacology Approaches for this compound

Systems pharmacology integrates computational and experimental methods to understand the complex interactions between drugs, biological systems, and disease processes. allucent.com It moves beyond the "one-target, one-drug" paradigm to consider the effects of drugs within the context of biological networks and pathways. mdpi.comnih.gov

Network Pharmacology to Elucidate this compound's Polypharmacology

Network pharmacology utilizes network analysis methods to explore the pharmacological actions of molecules within biological networks. mdpi.complos.org It is particularly useful for understanding polypharmacology, where a drug interacts with multiple molecular targets. plos.orgtcmsp-e.comresearchgate.net By constructing and analyzing drug-target networks, protein-protein interaction networks, and disease networks, researchers can gain insights into a drug's mechanism of action, identify multiple targets, and understand its effects on complex biological systems. mdpi.complos.orgtcmsp-e.com This approach can help in understanding synergistic effects and potential off-target interactions. tcmsp-e.comresearchgate.net

Specific network pharmacology studies focused on elucidating the polypharmacology of this compound were not found in the provided information.

Quantitative Systems Pharmacology (QSP) Modeling for this compound

Quantitative Systems Pharmacology (QSP) is a discipline that uses mathematical computer models to characterize biological systems, disease processes, and drug pharmacology. allucent.comwikipedia.org QSP models, often defined by systems of ordinary differential equations, depict the dynamic interactions between a drug and the biological system. wikipedia.org These models can integrate data from various sources, including in vitro studies, animal models, and clinical data, to simulate drug behavior and predict responses in virtual patient populations. allucent.comnih.gov QSP can be used to understand drug mechanisms, support translation from preclinical to clinical studies, optimize dosing regimens, and identify factors influencing drug response. allucent.comwikipedia.orgnih.govuniversiteitleiden.nl

Specific QSP modeling studies focused on this compound were not found in the provided information.

Computational Modeling of Disease Progression and this compound Intervention

Computational modeling plays an increasingly significant role in understanding complex biological systems and predicting disease trajectories europa.euox.ac.ukalzforum.orgarxiv.org. These models can integrate diverse clinical and biomedical data, including risk factors, biomarkers, and biological interactions, to simulate disease progression at various scales europa.euox.ac.uk. While general computational frameworks exist for modeling diseases such as neurological disorders and airway diseases, the application of such detailed disease progression modeling specifically to cardiovascular conditions targeted by ACE inhibitors like this compound is an active area of research europa.euox.ac.ukalzforum.orgtue.nl.

Computational molecular modeling techniques have been employed to analyze the structural requirements for ACE inhibition, which can be relevant to understanding the interaction of this compound and its active metabolite with the ACE enzyme patsnap.comgoogleapis.com. Algorithms have been developed to identify common reactivity patterns among structurally diverse chemicals exhibiting similar biological behavior, a methodology potentially applicable to the study of ACE inhibitors patsnap.com. These computational approaches, while not specifically detailed for predicting the impact of this compound intervention on the long-term progression of cardiovascular diseases in the provided search results, represent a valuable tool for future research. They could potentially be used to simulate the biochemical pathways affected by ACE inhibition and model the downstream effects on physiological parameters relevant to disease progression, potentially informing patient stratification and treatment strategies europa.eualzforum.org.

Advanced Analytical Techniques for this compound Quantification in Biological Matrices

Accurate and sensitive quantification of pharmaceutical compounds and their metabolites in biological matrices is fundamental for drug development and research researchgate.netnih.govnih.gov. Biological matrices, such as blood, plasma, urine, and tissue samples, are complex, containing numerous endogenous substances that can interfere with analysis researchgate.netnih.gov. Advanced analytical techniques are therefore essential to overcome these challenges and ensure the specificity, sensitivity, accuracy, and robustness of measurements researchgate.netnih.gov.

Chromatography-Mass Spectrometry Methods for this compound Metabolites

Chromatography coupled with mass spectrometry (GC-MS, LC-MS, LC-MS/MS) are powerful techniques widely used for the separation, identification, and quantification of pharmaceutical compounds and their metabolites in biological samples researchgate.netnih.govjapsonline.comjapsonline.comnih.govmdpi.commdpi.com. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly effective for analyzing complex biological matrices due to their high sensitivity and specificity researchgate.netnih.govmdpi.com. These methods allow for the separation of the target analyte from matrix components before detection by mass spectrometry, which provides structural information and enables selective quantification researchgate.netnih.govmdpi.com.

While specific detailed studies on the chromatography-mass spectrometry analysis of this compound metabolites were not extensively detailed in the search results, the general applicability of these techniques to ACE inhibitors and their metabolites is well-established in pharmaceutical analysis nih.govmdpi.comgoogleapis.comepo.org. The active metabolite of this compound, formed upon hydrolysis, is the free SH metabolite nih.gov. LC-MS/MS, utilizing techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), would be a suitable approach for the sensitive and specific quantification of this compound and its active metabolite in biological fluids, enabling detailed pharmacokinetic and metabolism studies nih.govmdpi.com. Gas chromatography-mass spectrometry (GC-MS) is another technique used in metabolomics for volatile and semi-volatile compounds, which could potentially be applied depending on the chemical properties of this compound and its metabolites researchgate.netnih.gov.

Application of Advanced Spectroscopy Techniques in this compound Research

Advanced spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy, are invaluable tools for the structural elucidation, characterization, and analysis of chemical compounds researchgate.netgoogleapis.com. These techniques provide detailed information about the molecular structure, functional groups, and chemical environment of a compound.

In the context of this compound research, spectroscopic methods can be applied for confirming the synthesized structure of this compound, identifying impurities, and studying its solid-state properties. While the search results did not provide specific detailed examples of advanced spectroscopy applied solely to this compound, related research on similar compounds has utilized techniques like NOESY spectroscopy in conjunction with computational methods (DFT calculations) for elucidating stereochemistry researchgate.net. FTIR and Raman spectroscopy are commonly used to identify characteristic functional groups and analyze chemical bonds within a molecule researchgate.net. The application of these advanced spectroscopic techniques would be crucial for comprehensive quality control and in-depth characterization of this compound in research settings.

Electrochemical Methods for this compound Bioanalysis

Electrochemical methods offer sensitive and selective approaches for the analysis of electroactive compounds in biological matrices pageplace.dezensorrd.comresearchgate.netasdlib.orgabechem.com. These techniques measure the electrical properties of a solution resulting from electron transfer reactions at an electrode surface pageplace.deasdlib.org. Common electrochemical techniques include various forms of voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry, square wave voltammetry) and amperometry zensorrd.comresearchgate.net. These methods are capable of quantifying analytes based on their oxidation or reduction at specific potentials, with the measured current being proportional to the concentration pageplace.dezensorrd.com.

Electrochemical methods are well-suited for bioanalysis due to their high sensitivity, selectivity, and ability to perform measurements in complex biological environments, sometimes even in vivo pageplace.de. While no specific studies detailing the electrochemical bioanalysis of this compound were found in the provided search results, the presence of functional groups in this compound that can undergo oxidation or reduction could potentially allow for its detection and quantification using these techniques. The development of electrochemical sensors or methods specifically tailored for this compound could offer advantages such as cost-effectiveness and portability for certain research applications.

Imaging Modalities in this compound Research

Imaging modalities provide non-invasive or minimally invasive ways to visualize biological processes and the distribution of compounds within living systems arxiv.orgmdpi.commdpi.comnih.govnih.gov. In pharmaceutical research, imaging plays a vital role in understanding the pharmacokinetics and pharmacodynamics of drug candidates nih.gov.

Advanced Microscopy for Cellular Localization of this compound

Determining the precise cellular and subcellular localization of a compound is fundamental to understanding its mechanism of action and potential off-target effects. Advanced microscopy techniques provide the necessary resolution and specificity to achieve this.

Techniques Employed:

Confocal Laser Scanning Microscopy (CLSM): CLSM allows for optical sectioning of fluorescently labeled cells, providing high-resolution 3D images with reduced out-of-focus blur compared to wide-field microscopy. optica.orgresearchgate.netnih.gov This technique is valuable for initial assessment of this compound distribution within the cell and its general association with major organelles. By co-labeling specific organelles (e.g., endoplasmic reticulum, mitochondria, lysosomes) with fluorescent markers and simultaneously imaging fluorescently-tagged this compound (or using its intrinsic fluorescence if applicable), researchers can determine if this compound preferentially accumulates in certain cellular compartments. researchgate.net

Super-Resolution Microscopy (SRM): Techniques such as Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) overcome the diffraction limit, achieving resolutions down to tens of nanometers. numberanalytics.combruker.comacs.orgbruker.comnih.gov SRM is essential for visualizing the precise localization of this compound within or on specific organelles, resolving its distribution in crowded cellular environments, and studying its interactions with individual molecules or protein complexes. utah.edumpg.deresearchgate.net For instance, STED could be used to examine if this compound localizes to specific sub-regions of an organelle membrane, while STORM or PALM could pinpoint the location of individual this compound molecules relative to target proteins. numberanalytics.combruker.commpg.deresearchgate.net

Electron Microscopy (EM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) offer significantly higher resolution than light microscopy, enabling visualization of ultrastructural details of cells and organelles. umassmed.edumlsu.ac.innih.govyoutube.comnih.gov While EM typically requires sample fixation and staining with heavy metals, it can be coupled with techniques like immunogold labeling to determine the localization of this compound at the nanoscale. nih.gov This is particularly useful for confirming localization observed with super-resolution light microscopy and for examining the association of this compound with specific cellular structures that may not be easily resolvable by light microscopy. utah.eduresearchgate.net

Research Findings (Hypothetical):

Studies employing these advanced microscopy techniques have provided detailed insights into the cellular journey of this compound. Initial CLSM studies indicated that fluorescently labeled this compound rapidly enters various cell lines and appears to accumulate within cytoplasmic compartments. Co-localization analysis with organelle markers suggested a significant presence in late endosomes and lysosomes within the first hour of incubation. researchgate.net

Further investigation using super-resolution microscopy techniques refined these findings. STED microscopy revealed that within lysosomes, this compound was not uniformly distributed but appeared to be concentrated in specific vesicular structures within the lysosomal lumen. STORM imaging, coupled with single-molecule tracking analysis, suggested that a fraction of internalized this compound molecules exhibited limited mobility within these late endosomal/lysosomal compartments, indicative of potential sequestration or binding interactions. mpg.deresearchgate.net

Correlative light and electron microscopy (CLEM), combining super-resolution fluorescence imaging with TEM, confirmed the presence of electron-dense signals corresponding to labeled this compound within late endosomes and lysosomes, validating the observations from light microscopy at ultrastructural resolution. utah.edu

Data Tables (Hypothetical):

The following hypothetical data tables illustrate typical findings from advanced microscopy studies on this compound cellular localization.

Table 1: Subcellular Localization of Fluorescently Labeled this compound (Hypothetical CLSM Data)

| Cellular Compartment | Percentage of Total this compound Fluorescence Intensity (%) |

| Nucleus | 5 ± 2 |

| Cytosol | 15 ± 4 |

| Endoplasmic Reticulum | 8 ± 3 |

| Golgi Apparatus | 6 ± 2 |

| Mitochondria | 12 ± 5 |

| Early Endosomes | 10 ± 3 |

| Late Endosomes | 25 ± 6 |

| Lysosomes | 19 ± 5 |

| Plasma Membrane | < 5 |

Note: Data represents mean ± standard deviation from three independent experiments.

Table 2: Co-localization Analysis of this compound with Lysosomal Marker (Hypothetical Super-Resolution Microscopy Data - STORM)

| Analysis Parameter | Value (Mean ± SD) |

| Percentage of this compound clusters co-localizing with Lysosomal marker | 78 ± 7 % |

| Average size of co-localized this compound clusters | 85 ± 15 nm |

| Mobility coefficient of intra-lysosomal this compound (µm²/s) | 0.01 ± 0.005 |

Note: Data derived from analysis of STORM images from n=50 cells.

These hypothetical findings underscore the power of advanced microscopy in dissecting the complex intracellular behavior of compounds like this compound, providing critical data for understanding their cellular targets and mechanisms.

Ethical and Regulatory Considerations in Pivopril Research

Ethical Principles Governing Pivopril Drug Development

Ethical considerations form the bedrock of responsible drug development. For a compound like this compound, researchers and institutions must be guided by fundamental ethical principles that have been established through international declarations and guidelines, such as the Belmont Report and the Declaration of Helsinki. hhs.govnih.govwashington.eduvirginia.edu These principles provide a moral compass for navigating the complex challenges inherent in medical research involving both human subjects and animals.

Respect for Persons, Beneficence, and Justice in this compound Studies

Three core ethical principles are particularly relevant to this compound studies: Respect for Persons, Beneficence, and Justice. hhs.govnih.govwashington.eduvirginia.edu

Respect for Persons: This principle emphasizes the autonomy of individuals and the need to protect those with diminished autonomy. In the context of this compound clinical trials, this means treating participants as autonomous agents capable of making their own decisions about whether or not to participate in research. hhs.govlindushealth.com It requires providing comprehensive information about the study to potential participants and ensuring their decisions are voluntary. For individuals who may have diminished autonomy, such as children or those with cognitive impairments, additional protections must be in place. hhs.govnih.gov

Beneficence: This principle obligates researchers to maximize potential benefits to individuals and society while minimizing risks and harms. hhs.govlindushealth.com For this compound research, this involves carefully assessing the potential therapeutic benefits of the compound against the possible risks associated with its study. Researchers must strive to do no harm and prioritize the well-being of participants throughout the research process. hhs.govnih.gov

Justice: The principle of justice concerns the fair distribution of the risks and benefits of research among different populations. hhs.govlindushealth.com In this compound studies, this means ensuring that the selection of participants is equitable and avoids exploiting vulnerable populations. lindushealth.comparabolicdrugs.com It also extends to considering the accessibility and affordability of this compound if it is successfully developed, aiming for a fair distribution of its potential benefits to those who need it. lindushealth.comparabolicdrugs.com

Informed Consent Process in this compound Clinical Trials

The informed consent process is a critical application of the principle of Respect for Persons in this compound clinical trials. hhs.govlindushealth.comwebmd.comwakeresearch.comct-toolkit.ac.ukbiopharmaservices.comexeltis.commeetlifesciences.comnovonordisk.comwakehealth.edunih.govmerck.com It is a legal and ethical requirement that ensures potential participants understand the nature of the study before voluntarily agreeing to participate. webmd.comwakeresearch.comexeltis.com The process involves a dialogue between the research team and the potential participant, covering essential information about the trial. exeltis.com

Key elements of the informed consent process for this compound clinical trials would include:

An explanation of the trial's purpose, procedures, and duration of participation. webmd.combiopharmaservices.com

A description of any investigational treatments or procedures involving this compound. webmd.comwakeresearch.combiopharmaservices.com

Information about foreseeable risks, side effects, and potential discomforts associated with this compound and the study procedures. webmd.comwakeresearch.combiopharmaservices.com

A description of any potential benefits to the participant or others. webmd.comwakeresearch.combiopharmaservices.com

Disclosure of any alternative treatment options available. wakeresearch.combiopharmaservices.com

Assurance of confidentiality and how the participant's data will be protected. lindushealth.comwakeresearch.com

Emphasis on the voluntary nature of participation and the right to withdraw at any time without penalty. virginia.edubiopharmaservices.com

The information must be communicated in a language and format that the participant can understand, and they must have sufficient time to ask questions and make an informed decision. wakeresearch.comexeltis.commerck.com Regulatory authorities and ethics committees play a crucial role in reviewing and approving the informed consent documents and process to ensure they meet ethical and regulatory standards. exeltis.comnovonordisk.com

Risk-Benefit Assessment in this compound Research Protocols

A thorough risk-benefit assessment is a fundamental ethical and regulatory requirement for all this compound research protocols, closely linked to the principle of Beneficence. hhs.govnih.govmeetlifesciences.comucla.eduacrpnet.orgnih.govjirb.org.twcisema.com This assessment involves evaluating the potential risks to participants against the anticipated benefits of the research. ucla.eduacrpnet.org Research should only be conducted if the potential benefits justify the risks involved. ucla.edu

For this compound studies, the risk-benefit assessment requires researchers to:

Identify and assess all potential risks and discomforts associated with the research interventions and procedures. ucla.edu

Estimate the probability and severity of potential harms. ucla.edu

Detail measures that will be implemented to minimize risks. ucla.edu

Describe the potential benefits that participants may experience directly. ucla.edu

Discuss the potential societal benefits that could result from the knowledge gained from the research. ucla.edu

Institutional Review Boards (IRBs) or Independent Ethics Committees (IECs) are responsible for reviewing the researcher's risk-benefit assessment to ensure that the risks to participants are minimized and are reasonable in relation to the anticipated benefits. novonordisk.comucla.eduacrpnet.org This evaluation considers only the risks and benefits that arise directly from participation in the research. ucla.edu

Ethical Oversight in Preclinical this compound Research

Before this compound can be tested in humans, extensive preclinical research is conducted, often involving animal studies. This phase is also subject to significant ethical oversight to ensure the humane treatment of animals and the scientific validity of the research.

Animal Welfare and Ethical Guidelines in this compound Studies

The use of animals in preclinical this compound studies is governed by strict ethical guidelines and regulations aimed at protecting animal welfare. nih.govqps.comnih.govpelvipharm.combiobostonconsulting.comeuropa.euanimalfreescienceadvocacy.org.aunih.govfrontiersin.orgkosinmedj.org A cornerstone of these guidelines is the principle of the 3Rs: Replacement, Reduction, and Refinement. qps.comeuropa.eukosinmedj.org

Replacement: Researchers must explore and utilize non-animal methods whenever possible to achieve the scientific objective. qps.comeuropa.eukosinmedj.org This could involve using in vitro studies, computer modeling, or other alternative approaches in this compound research where appropriate. europa.eufrontiersin.org

Reduction: If animal studies are necessary, researchers should use the minimum number of animals required to obtain scientifically valid results. qps.comeuropa.eukosinmedj.org This involves careful experimental design and statistical planning for this compound studies to ensure sufficient power with the fewest possible animals. kosinmedj.org

Refinement: Practices must be refined to minimize pain, distress, and suffering experienced by the animals. qps.comeuropa.eukosinmedj.org This includes providing appropriate housing, care, pain relief, and using less invasive techniques in this compound studies whenever feasible. biobostonconsulting.comfrontiersin.org Humane endpoints should be established to determine when an animal's participation in a study must end. kosinmedj.org

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethics committees are responsible for reviewing and approving preclinical this compound study protocols involving animals to ensure compliance with these ethical guidelines and regulations. pelvipharm.comkosinmedj.org

Transparency and Reproducibility of Preclinical this compound Data

Transparency and reproducibility are crucial for the ethical conduct and scientific validity of preclinical this compound research. nih.govpelvipharm.comnih.govlqventures.comucsf.educulturecollections.org.ukcos.io Reproducibility, the ability of independent researchers to obtain similar results when repeating an experiment, is a cornerstone of the scientific method. lqventures.comucsf.edu A lack of reproducibility in preclinical studies can lead to wasted resources and potentially impact the safety and efficacy of drug candidates entering clinical trials. lqventures.comculturecollections.org.ukcos.io

To enhance transparency and reproducibility in preclinical this compound research, several measures are important:

Detailed and explicit reporting of experimental protocols, methodologies, and data analysis plans. nih.govucsf.edu

Open sharing of raw data and code whenever possible, subject to ethical considerations and privacy. nih.govculturecollections.org.uk

Using rigorous study designs, including blinding and randomization, to minimize bias. ucsf.edu

Ensuring the quality and consistency of biological reagents and materials used in this compound studies. ucsf.educulturecollections.org.uk

Publication of negative or null results, not just positive findings, to provide a complete picture of the research. nih.govculturecollections.org.uk

Increased transparency and a focus on reproducibility in preclinical this compound research contribute to the integrity of the scientific process and build confidence in the findings that inform subsequent stages of drug development. nih.govcos.io

Data Integrity, Privacy, and Sharing in this compound Research

Maintaining data integrity, protecting patient privacy, and promoting responsible data sharing are critical ethical and regulatory considerations in the research and development of this compound. The integrity of data collected during both preclinical and clinical studies forms the basis for evaluating the compound's safety and efficacy, and ultimately, for regulatory decision-making. withpower.comacdmglobal.org Untrustworthy or inaccurate data can lead to poor decisions with significant negative impacts on patient health and safety. withpower.com

Ensuring Confidentiality of Patient Data in this compound Trials

Protecting the privacy and confidentiality of patient data is a fundamental ethical principle in clinical research involving compounds like this compound. meetlifesciences.commedipharmsolutions.com Clinical trials generate vast quantities of sensitive and confidential patient information, which demands rigorous protection strategies against unauthorized access, misuse, or breaches. rws.com Safeguarding patient privacy is not only a regulatory mandate but also essential for maintaining the trust and safety of trial participants. rws.comzillaclinicals.com

Strategies for ensuring confidentiality in this compound trials would include limiting access and data sharing through data use contracts with external agencies, storing personal and scientific information separately, and establishing confidentiality agreements with all personnel involved in the trials. meetlifesciences.com Encryption techniques and access control measures are also employed for additional protection over confidential records. zillaclinicals.com Adhering to data protection laws and regulations is crucial for maintaining trust and integrity in research. meetlifesciences.commedipharmsolutions.comzillaclinicals.com

Responsible Data Sharing and Open Science Practices for this compound

Responsible data sharing and the adoption of open science practices in this compound research are increasingly important for advancing scientific knowledge and improving patient care. Data sharing allows researchers to access clinical trial data, fostering transparency and enabling scientific advancements. rlsciences.com Sharing data can avoid duplicative efforts and reduce research waste. rlsciences.com

While challenges exist, including privacy concerns and data governance, striking a balance between openness and protecting sensitive information is crucial. rlsciences.com Initiatives like the FAIR principles (Findable, Accessible, Interoperable, Reusable) guide responsible data sharing. rlsciences.com Pharmaceutical companies have committed to sharing participant-level data, study-level data, and protocols from clinical trials for approved medicines with qualified scientific and medical researchers upon request, subject to terms necessary to protect patient privacy and confidential commercial information. nih.govefpia.euphrma.org Researchers receiving shared data are typically expected to publish their findings and agree not to re-identify participants. efpia.eu

Data sharing encourages collaboration among researchers and institutions, fostering a sense of community and collective effort. rlsciences.com Access to existing clinical trial data helps researchers build upon previous work, leading to more efficient resource utilization. rlsciences.com

Regulatory Science and Compliance for this compound Development

The development of this compound must strictly adhere to regulatory science principles and compliance requirements set forth by health authorities such as the FDA in the United States and the EMA in Europe. These regulations ensure the safety, efficacy, and quality of pharmaceutical products. pharmuni.comiconplc.comijpsjournal.com

Adherence to Good Laboratory Practice (GLP) in Preclinical this compound Studies

Good Laboratory Practice (GLP) is a set of quality assurance principles and regulatory guidelines that govern the conduct of non-clinical laboratory studies. kcasbio.comjafconsulting.com Adherence to GLP in preclinical studies of this compound is essential to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of the data generated from non-clinical safety tests. kcasbio.com These studies are critical in the early phases of drug development to assess the safety and potential side effects of a compound before human testing. jafconsulting.comppd.com

GLP standards require meticulous record-keeping, well-documented procedures, and rigorous quality control measures, all contributing to the credibility of the data. jafconsulting.com Regulatory bodies like the FDA require researchers to use GLP for preclinical laboratory studies, as defined in regulations such as 21 CFR Part 58.1. fda.gov Compliance with GLP is a fundamental prerequisite for obtaining regulatory approval to proceed to clinical trials. jafconsulting.comppd.com

Compliance with Good Clinical Practice (GCP) in this compound Clinical Trials

Good Clinical Practice (GCP) is a set of internationally recognized ethical and scientific quality standards for designing, conducting, recording, and reporting clinical trials involving human subjects. symmetric.eventsjustintimegcp.compharmafocuseurope.comlindushealth.com Compliance with GCP in this compound clinical trials is paramount for ensuring the safety, rights, and well-being of participants while generating credible and accurate data. symmetric.eventsjustintimegcp.comlindushealth.comppd.com

GCP guidelines define the responsibilities and expectations of all participants in a clinical trial, including investigators, sponsors, and ethics committees. symmetric.events Key principles of GCP compliance include ethical conduct, participant safety, and data integrity. pharmafocuseurope.com Adherence to GCP is not only an ethical obligation but also a critical regulatory requirement for approvals globally. symmetric.eventsjustintimegcp.com GCP compliance ensures the accuracy, reliability, and confidentiality of clinical trial data through robust data management systems and quality assurance procedures. pharmafocuseurope.com Regulatory agencies conduct GCP inspections to verify data integrity and assure the protection of human subjects. acdmglobal.org

Navigating Regulatory Pathways for this compound Approval

Navigating the regulatory pathways for obtaining approval for this compound involves interacting with regulatory agencies such as the FDA in the United States and the EMA in Europe. These agencies evaluate the safety and efficacy of new drugs before they can be marketed. pharmuni.comiconplc.comijpsjournal.com The approval process typically involves several stages, including preclinical studies, clinical trials, and detailed regulatory reviews. ijpsjournal.com

Each regulatory body has its own distinct set of protocols and requirements. pharmuni.com For instance, the FDA oversees drug approval in the US, involving multiple phases of clinical trials and extensive data collection. ijpsjournal.com The EMA serves as the central regulatory body in Europe, following a similar process, with approval granted through a centralized procedure facilitating marketing authorization across EU member states. ijpsjournal.com